

Isonicotinamide 1-oxide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Isonicotinamide 1-oxide**

Cat. No.: **B022338**

[Get Quote](#)

An in-depth exploration of the chemical properties, synthesis, and potential biological activities of **Isonicotinamide 1-oxide**, providing a foundational resource for scientific investigation and drug development.

Abstract

Isonicotinamide 1-oxide, the N-oxidized derivative of isonicotinamide, is a heterocyclic compound with potential for significant biological activity. While direct research on this specific molecule is nascent, this technical guide synthesizes the available information on its chemical characteristics and provides a detailed, adaptable protocol for its synthesis. Drawing on evidence from its parent compound, isonicotinamide, and its structural isomer, nicotinamide 1-oxide, this document explores the potential anti-inflammatory and antinociceptive properties of **Isonicotinamide 1-oxide**. A hypothesized mechanism of action involving the Sirtuin-1/NF- κ B signaling pathway is presented, offering a compelling rationale for further investigation. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing molecule.

Chemical Properties and Data

Isonicotinamide 1-oxide is a pyridinecarboxamide derivative. A summary of its key chemical identifiers and physicochemical properties is provided in Table 1 for easy reference.

Table 1: Chemical and Physical Properties of **Isonicotinamide 1-oxide**

Property	Value
IUPAC Name	1-oxidopyridin-1-ium-4-carboxamide[1]
Synonyms	4-Pyridinecarboxamide 1-Oxide, Isonicotinamide N-oxide[1]
CAS Number	38557-82-3[1]
Molecular Formula	C ₆ H ₆ N ₂ O ₂ [1]
Molecular Weight	138.12 g/mol [1]
Canonical SMILES	C1=CN(C=C1C(=O)N)=O
Physical Description	Solid (predicted)
Melting Point	Not available in literature
Boiling Point	Not available in literature
Solubility	Not available in literature

Synthesis of Isonicotinamide 1-oxide

A detailed experimental protocol for the synthesis of **Isonicotinamide 1-oxide** is not explicitly available in peer-reviewed literature. However, a robust synthesis can be achieved by adapting the well-established protocol for its isomer, Nicotinamide-1-oxide, which involves the N-oxidation of the pyridine ring.

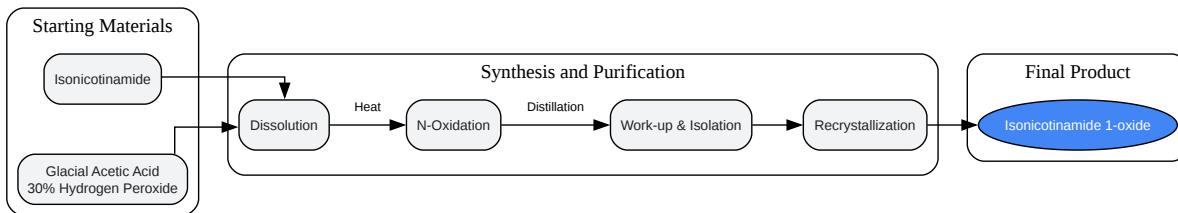
Experimental Protocol: N-Oxidation of Isonicotinamide

This protocol outlines the synthesis of **Isonicotinamide 1-oxide** from isonicotinamide using hydrogen peroxide as the oxidizing agent in a glacial acetic acid medium.

Materials:

- Isonicotinamide
- Glacial Acetic Acid
- 30% Hydrogen Peroxide solution

- Ethanol (95%)
- Acetone
- Diethyl ether
- Round-bottom flask (2 L) with ground-glass joint
- Heating mantle or steam bath
- Air condenser
- Rotary evaporator
- Buchner funnel and flask
- Filter paper


Procedure:

- **Dissolution of Starting Material:** In a 2-liter round-bottomed flask, combine 100 g of powdered isonicotinamide with 1 liter of glacial acetic acid. Warm the mixture on a steam bath with occasional swirling until a clear solution is obtained.
- **Addition of Oxidizing Agent:** To the warm solution, carefully add 160 ml of cold 30% hydrogen peroxide.
- **Reaction:** Attach an air condenser to the flask and heat the reaction mixture on a steam bath for 3.5 to 4 hours.
- **Work-up and Isolation:** a. Distill the reaction mixture under reduced pressure (approximately 80-100 mm Hg). b. After distilling off 600-700 ml of acetic acid, dilute the remaining mixture with 150-200 ml of distilled water and continue the distillation. The product may begin to crystallize at this stage. c. Continue the distillation, reducing the pressure to about 20 mm Hg towards the end, until the residue is nearly dry.
- **Purification:** a. Transfer the solid product to a 1-liter Erlenmeyer flask. Use a small amount of distilled water to rinse the reaction flask and add this to the Erlenmeyer flask. b. Add the

minimum amount of boiling water required to dissolve the solid. c. Remove the flask from the heat and add 50 ml of ethanol. d. Allow the solution to cool slowly to room temperature, and then cool to 5°C in an ice bath to maximize crystallization.

- Final Product Collection: a. Collect the crystalline product by filtration using a Buchner funnel. b. Wash the crystals sequentially with cold ethanol, acetone, and finally, diethyl ether. c. Dry the purified **Isonicotinamide 1-oxide** in a vacuum oven.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

*Workflow for the synthesis of **Isonicotinamide 1-oxide**.*

Potential Biological Activities and Mechanism of Action

While direct biological studies on **Isonicotinamide 1-oxide** are limited, research on its parent compound and structural isomer provides a strong basis for predicting its pharmacological profile.

Anti-inflammatory and Antinociceptive Potential

Studies on isonicotinamide have demonstrated its potential as an anti-inflammatory and antinociceptive agent. This suggests that **Isonicotinamide 1-oxide** may exhibit similar or enhanced activities.

Table 2: Biological Activities of the Parent Compound, Isonicotinamide

Activity	Experimental Model	Species	Dosing	Observed Effect	Reference
Antinociceptive	Formalin-induced pain	Mice	500 & 1000 mg/kg (oral)	Significant inhibition of the inflammatory phase of nociception.	[2]
Anti-inflammatory	Carrageenan-induced paw edema	Mice	500 & 1000 mg/kg (oral)	Reduction in paw edema, indicating anti-inflammatory action.	[2]

Hypothesized Anti-inflammatory Signaling Pathway

Research on Nicotinamide n-oxide (NAMO), the isomer of **Isonicotinamide 1-oxide**, has revealed a potent anti-inflammatory mechanism in microglia. NAMO was found to suppress the production of pro-inflammatory cytokines (IL-1 β , IL-6, TNF- α) induced by Herpes Simplex Virus-1 (HSV-1)[3][4]. This effect is mediated through the activation of Sirtuin-1 (SIRT1), a NAD-dependent deacetylase. Activated SIRT1 deacetylates the p65 subunit of the NF- κ B complex, thereby inhibiting its transcriptional activity and reducing the expression of inflammatory genes[3][4].

Given the structural similarity, it is hypothesized that **Isonicotinamide 1-oxide** may also exert anti-inflammatory effects through a similar SIRT1/NF- κ B signaling pathway.

[Click to download full resolution via product page](#)

*Hypothesized mechanism of anti-inflammatory action for **Isonicotinamide 1-oxide**.*

Future Research and Development

Isonicotinamide 1-oxide represents a promising, yet underexplored, chemical entity. The information presented in this guide provides a solid foundation for future research endeavors. Key areas for future investigation include:

- Quantitative Biological Evaluation: In-depth in vitro studies to determine the IC₅₀ values of **Isonicotinamide 1-oxide** in various inflammatory and enzyme inhibition assays.
- Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by **Isonicotinamide 1-oxide** to confirm the hypothesized SIRT1/NF-κB interaction.
- In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases to assess the therapeutic potential and pharmacokinetic profile of the compound.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of **Isonicotinamide 1-oxide** to optimize potency and drug-like properties.

The exploration of **Isonicotinamide 1-oxide** and its derivatives could lead to the development of novel therapeutics for a range of inflammatory and pain-related disorders. This guide serves as an essential starting point for unlocking the full potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isonicotinamide 1-oxide | C₆H₆N₂O₂ | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isonicotinamide 1-oxide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b022338#what-is-isonicotinamide-1-oxide\]](https://www.benchchem.com/product/b022338#what-is-isonicotinamide-1-oxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com